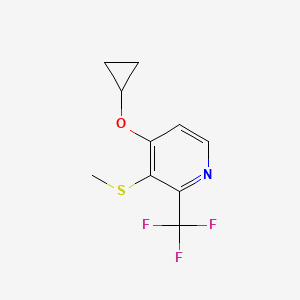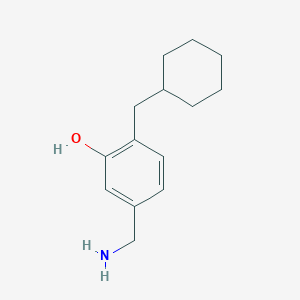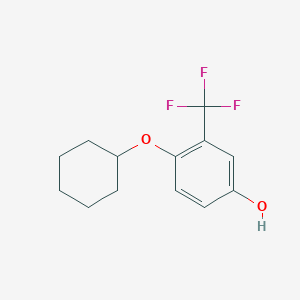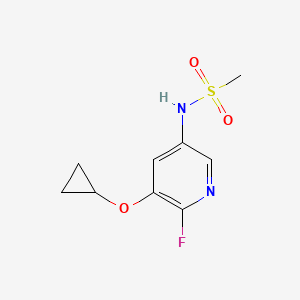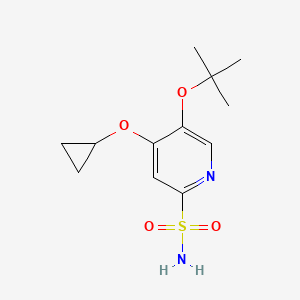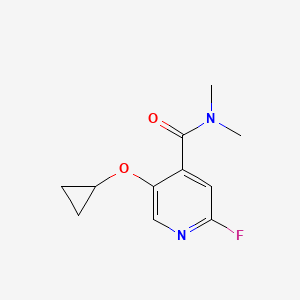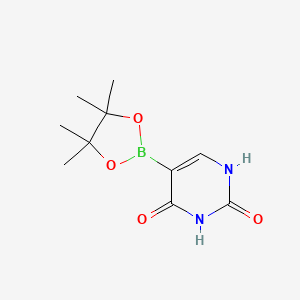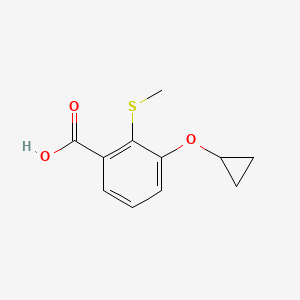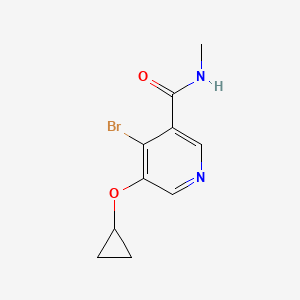
4-Bromo-5-cyclopropoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This compound is primarily used in research and development and is not intended for human use . It is a derivative of nicotinamide, featuring a bromine atom at the 4-position, a cyclopropoxy group at the 5-position, and a methyl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 4-Bromo-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the bromination of a nicotinamide derivative followed by the introduction of the cyclopropoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl alcohol derivative .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Analyse Des Réactions Chimiques
4-Bromo-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include bromine, nucleophiles like amines and thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-5-cyclopropoxy-N-methylnicotinamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-cyclopropoxy-N-methylnicotinamide is not well-documented. based on its structure, it is likely to interact with molecular targets similar to those of other nicotinamide derivatives. These targets may include enzymes involved in redox reactions and receptors that bind to nicotinamide . The exact pathways and molecular interactions would require further experimental validation.
Comparaison Avec Des Composés Similaires
4-Bromo-5-cyclopropoxy-N-methylnicotinamide can be compared to other nicotinamide derivatives, such as:
5-Bromo-N-methylnicotinamide: Similar structure but lacks the cyclopropoxy group.
5-Bromo-N-cyclopropyl-4-methylnicotinamide: Similar structure but with a different substitution pattern.
4-Bromo-5-nitrophthalonitrile: Different functional groups but shares the bromine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C10H11BrN2O2 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
4-bromo-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)7-4-13-5-8(9(7)11)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clé InChI |
AXXVGEYEBOCDNG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=CC(=C1Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


